molecular formula C25H26N4O4 B5199904 4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide

4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide

Katalognummer B5199904
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: CVNNWHSKOUUNBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide, also known as BPN-14770, is a small molecule drug candidate that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Fragile X syndrome, and other cognitive impairments.

Wirkmechanismus

4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7). This receptor is involved in the regulation of synaptic transmission and plasticity, which are crucial for learning and memory. By enhancing the activity of mGluR7, 4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide improves synaptic function, reduces neuroinflammation, and promotes neuroprotection.
Biochemical and Physiological Effects:
4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects in preclinical models. It improves cognitive function, reduces amyloid-beta levels, and decreases neuroinflammation. This compound also promotes neuroprotection and enhances synaptic function.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has several advantages for lab experiments. It has a high degree of selectivity for mGluR7, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the main limitation of 4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide is its low solubility, which can make it challenging to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide. One potential area of research is the development of more potent and selective analogs of this compound. Another direction is the investigation of the effects of 4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide on other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the potential use of 4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide in combination with other drugs for the treatment of cognitive impairments is an area of interest.

Synthesemethoden

The synthesis of 4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide involves a series of chemical reactions that start with the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This compound is then reacted with 4-methoxyaniline to form 4-(4-methoxyphenyl)-3-nitrobenzoic acid. The final step involves the reaction of this compound with benzyl piperazine to form 4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide.

Wissenschaftliche Forschungsanwendungen

4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has been extensively studied in preclinical models for its potential therapeutic effects on neurological disorders. In a study conducted on mice, 4-(4-benzyl-1-piperazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide was found to improve cognitive function and reduce amyloid-beta levels, which are a hallmark of Alzheimer's disease. This compound has also shown promising results in treating Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

Eigenschaften

IUPAC Name

4-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-33-22-10-8-21(9-11-22)26-25(30)20-7-12-23(24(17-20)29(31)32)28-15-13-27(14-16-28)18-19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNNWHSKOUUNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.